7-[2-(Phosphonomethoxy)ethyl]adenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N5O4P |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
2-(6-aminopurin-7-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)12-4-13(6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
InChI Key |
KWRDJWFJFVMQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCOCP(=O)(O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 2 Phosphonomethoxy Ethyl Adenine and Analogous N7 Substituted Purine Derivatives
Specific Synthetic Pathways for 7-[2-(Phosphonomethoxy)ethyl]adenine
The synthesis of the title compound, this compound, has been achieved through carefully designed pathways that often involve multi-step procedures to ensure the correct placement of the phosphonomethoxyethyl group on the N7 position of the adenine (B156593) nucleobase.
Alkylation of 9-(2-Cyanoethyl)adenine Precursors
One notable approach to the synthesis of this compound involves the use of a precursor where the N9 position is protected, thereby directing the alkylation to the N7 position. The key step in this pathway is the reaction of 9-(2-cyanoethyl)adenine with methyl iodoacetate. This method strategically blocks the more reactive N9 position, facilitating the introduction of the side chain at the desired N7 location.
Utilization of Methyl Iodoacetate and Lithium 2,2,6,6-Tetramethylpiperidine
In a specific execution of the above-mentioned strategy, the synthesis of this compound was accomplished through the reaction of 9-(2-cyanoethyl)adenine with methyl iodoacetate in the presence of a strong, non-nucleophilic base, lithium 2,2,6,6-tetramethylpiperidine (LiTMP), in tetrahydrofuran (THF) as the solvent. This combination of reagents facilitates the deprotonation of the purine (B94841) ring and subsequent alkylation at the N7 position.
General Strategies for Synthesizing 7-[2-(Phosphonomethoxy)ethyl] Purine Derivatives
Broader strategies for the synthesis of N7-substituted purine derivatives, including those with the 2-(phosphonomethoxy)ethyl side chain, often employ versatile purine intermediates that can be chemically modified after the crucial N7-alkylation step.
Reactions Involving 6-Chloropurine (B14466) and 2-Amino-6-chloropurine Intermediates
6-Chloropurine is a widely utilized intermediate in the synthesis of N7-alkylated purines. nih.gov Its reaction with an appropriate alkylating agent can lead to a mixture of N7 and N9 isomers. The substituent at the C6 position plays a significant role in the regioselectivity of the alkylation. acs.org For instance, N7 regioselective tert-butylation has been observed with 6-chloropurine, 6-methoxypurine, and 6-methylthiopurine, whereas unsubstituted purine or 6-(dimethylamino)purine did not yield the desired reaction. acs.org Similarly, 2-amino-6-chloropurine serves as a valuable precursor for guanine and 2,6-diaminopurine derivatives. The condensation of 2-amino-6-chloropurine with reagents like diisopropyl 2-(chloroethoxymethyl)phosphonate is a key step in preparing N9-substituted compounds, and analogous strategies can be adapted for N7-substitution. nih.gov
Post-Alkylation Transformations in Purine Nucleobase Modification
Once the 2-(phosphonomethoxy)ethyl or a similar side chain is successfully attached to the N7 position of a purine intermediate like 6-chloropurine, the substituent at the C6 position can be further modified. For example, the chloro group in 7-(tert-butyl)-6-chloro-7H-purine can be displaced by other functional groups. nih.gov A common transformation is the conversion of the 6-chloro group to an amino group to yield the corresponding adenine derivative. This can be achieved through a two-step process involving the introduction of an azide group followed by its reduction. nih.gov Specifically, the reaction with sodium azide in dimethyl sulfoxide (DMSO) at 60 °C yields the 6-azido intermediate, which is then reduced via palladium-catalyzed hydrogenation to afford the 6-amino (adenine) derivative. nih.gov
Regioselectivity and Yield Optimization in N7-Alkylation Approaches
A primary challenge in the synthesis of this compound and its analogs is controlling the regioselectivity of the alkylation to favor the N7 isomer over the thermodynamically more stable N9 isomer. The outcome of the reaction is often a delicate balance between kinetic and thermodynamic control.
The N7-substituted products are generally considered the kinetically favored isomers, meaning their formation is faster but they are less stable than the N9 counterparts. nih.gov To optimize the yield of the N7 isomer, reactions are often performed under kinetically controlled conditions, which typically involve lower temperatures and carefully chosen reaction times to capture the kinetic product before it can rearrange to the more stable N9 isomer. nih.govacs.org
Several factors influence the regioselectivity and yield, including the choice of solvent, catalyst, and temperature. For instance, in the tert-butylation of 6-chloropurine, the use of SnCl4 as a Lewis acid catalyst in 1,2-dichloroethane (DCE) or acetonitrile (ACN) at room temperature favors the formation of the N7 isomer. acs.org Conversely, conducting the reaction at a higher temperature (e.g., 80 °C) can lead to the formation of the thermodynamically favored N9 isomer as the predominant product. acs.org
The following table summarizes the effect of reaction conditions on the regioselectivity of tert-butylation of 6-chloropurine:
| Catalyst | Solvent | Temperature | Time (h) | N7 Isomer Yield | N9 Isomer Yield |
| SnCl4 | DCE | Room Temp | 19 | 78% | - |
| SnCl4 | ACN | 80 °C | 5 | - | 39% |
Data compiled from a study on direct N7 regioselective tert-alkylation of 6-substituted purines. nih.govacs.org
The stability of the N7-alkyl group itself can also be a factor. For example, the N7-tert-butyl group on 6-chloropurine is stable under basic conditions but can be unstable in the presence of mineral or Lewis acids, potentially leading to cleavage or rearrangement. nih.gov
Distinguishing between the N7 and N9 isomers is crucial and can be reliably achieved using 13C NMR spectroscopy. A key indicator is the chemical shift of the C5 carbon atom of the purine ring. For N9-alkylated 6-chloropurines, the C5 chemical shift is typically around 132 ppm, whereas for the N7-isomer, it is shifted to approximately 127 ppm. nih.govacs.org
Biochemical Characterization and Interactions of 7 2 Phosphonomethoxy Ethyl Adenine
Enzymatic Substrate Specificity and Metabolism
The intracellular activity of nucleoside and nucleotide analogs is critically dependent on their recognition and subsequent phosphorylation by host cell kinases. In the case of 7-[2-(phosphonomethoxy)ethyl]adenine, its structural configuration, particularly the attachment of the phosphonomethoxyethyl side chain at the N7 position of the adenine (B156593) base, presents a significant deviation from the natural N9-linked nucleosides. This isomeric difference is a key determinant of its interaction with cellular enzymes involved in nucleotide metabolism.
Ineffective Phosphorylation by 5-Phosphoribosyl 1-Pyrophosphate Synthetase (PRPP Synthetase)
Direct experimental data on the interaction between this compound and 5-phosphoribosyl 1-pyrophosphate (PRPP) synthetase is not extensively documented in publicly available research. However, based on the well-established substrate specificity of PRPP synthetase and related enzymes, it is highly improbable that the N7-isomer would serve as an effective substrate. PRPP synthetase catalyzes the transfer of a pyrophosphate group from ATP to ribose-5-phosphate, forming PRPP, a key intermediate in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. While some acyclic nucleoside phosphonates, such as the N9-isomer (PMEA, adefovir), can be directly converted to their diphosphorylated active form by PRPP synthetase, this interaction is contingent on the molecule's ability to mimic the natural substrate.
The spatial arrangement of the phosphonomethoxyethyl group at the N7 position of this compound significantly alters the molecule's three-dimensional structure compared to the naturally occurring N9-substituted adenylates. This steric hindrance and altered electronic configuration at the imidazole (B134444) ring of the purine base would likely prevent the proper docking of the compound into the active site of PRPP synthetase.
Mechanistic Implications of Phosphorylation Deficiencies for Intracellular Activity
The inability of this compound to be efficiently phosphorylated is the primary mechanistic reason for its lack of significant intracellular activity. For acyclic nucleoside phosphonates to exert a biological effect, they must be converted to their diphosphate (B83284) analogs. This diphosphorylated form can then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA by viral or cellular polymerases, leading to chain termination.
Given that the initial and crucial phosphorylation step is severely impeded for the N7-isomer due to its incompatibility with PRPP synthetase and likely other cellular kinases, the compound would not be anabolized to its active form. Consequently, it cannot accumulate within the cell in a form that can interact with its potential therapeutic targets. This fundamental deficiency in metabolic activation renders this compound biochemically inert in the context of antiviral or antiproliferative activity.
Comparative Biochemical Behavior with N9-Isomer (PMEA)
The biochemical behavior of this compound stands in stark contrast to its well-characterized N9-isomer, 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, adefovir). PMEA is a potent antiviral agent precisely because its N9 linkage mimics that of natural deoxyadenosine (B7792050), allowing it to be recognized and metabolized by cellular enzymes.
PMEA is efficiently phosphorylated intracellularly to its active diphosphate form, PMEApp. This activation is mediated, at least in part, by PRPP synthetase. The resulting PMEApp then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the termination of DNA chain elongation. The profound difference in the biological activity between the N7 and N9 isomers underscores the stringent structural requirements of the enzymatic machinery involved in nucleotide metabolism.
| Property | This compound (N7-Isomer) | 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA, N9-Isomer) |
|---|---|---|
| Phosphorylation by PRPP Synthetase | Ineffective (Theoretically) | Effective |
| Intracellular Diphosphate Formation | Negligible (Theoretically) | Efficient |
| Antiviral Activity | None reported | Potent |
Potential Interactions with Other Nucleotide-Metabolizing Enzymes (Theoretical Exploration)
While direct phosphorylation of this compound is unlikely, it is theoretically possible that it could interact with other enzymes of nucleotide metabolism, although likely as a weak inhibitor rather than a substrate.
Adenosine (B11128) Deaminase (ADA): This enzyme catalyzes the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. The presence of the bulky phosphonomethoxyethyl group at the N7 position might allow for some interaction with the active site of ADA, potentially leading to weak, non-competitive inhibition. However, the absence of a ribose or deoxyribose moiety makes it a poor structural analog of the natural substrates.
Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides. The carbon-nitrogen bond at the N7 position in the isomer is generally more stable than the N9 glycosidic bond. It is therefore improbable that this compound would be a substrate for PNP. It might exhibit very weak inhibitory properties by sterically hindering the active site.
Other Kinases: While PRPP synthetase is a key enzyme for the activation of PMEA, other cellular kinases could potentially interact with the N7-isomer. However, the atypical structure makes it a poor candidate for phosphorylation by most kinases, which have evolved to recognize the specific stereochemistry of N9-linked nucleosides.
Computational and Theoretical Investigations on N7 Acyclic Nucleoside Phosphonates
Molecular Docking and Dynamics Simulations of Enzyme-Compound Complexes
Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the binding of ligands to macromolecules, such as enzymes. For 7-[2-(Phosphonomethoxy)ethyl]adenine, also known as adefovir (B194249) (ADV), in its active diphosphorylated form (adefovir diphosphate (B83284), ADV-DP), these studies have been crucial in understanding its interaction with viral polymerases.
One significant study focused on the binding sensitivity of adefovir to the polymerase of different genotypes of the hepatitis B virus (HBV). nih.govnih.gov Using homology modeling, molecular docking, and molecular dynamics (MD) simulations, researchers investigated the differences in binding affinity of ADV-DP to the HBV polymerase from genotypes B and C. nih.govnih.gov
The simulations revealed that the conformational stability of the HBV polymerase-ADV complexes was achieved after 2 nanoseconds, with the root mean square deviation (RMSD) values of the backbone atoms converging. nih.gov The binding free energy was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method on snapshots extracted from the MD simulation trajectories. nih.gov These calculations supported the hypothesis that the HBV polymerase from genotype C is more sensitive to adefovir than that from genotype B. nih.gov
Key amino acid residues contributing to the binding and genotype-specific sensitivity were identified through binding free energy decomposition and alanine (B10760859) scanning. nih.gov Specifically, residues N236 and the polymorphic site 238 were found to play important roles in the higher sensitivity of genotype C to adefovir. nih.gov
Table 1: Key Parameters from Molecular Dynamics Simulations of Adefovir-Diphosphate with HBV Polymerase
| Parameter | Details | Finding | Reference |
|---|---|---|---|
| Simulation Software | AMBER 9.0 suite | Used for classical molecular dynamics simulations. | nih.gov |
| Simulation Length | 3.8 nanoseconds | Assessed the conformational stability of the enzyme-drug complex. | nih.gov |
| Stability Metric | Root Mean Square Deviation (RMSD) | Systems tended to converge after 2 ns, indicating stability. | nih.gov |
| Binding Free Energy Method | MM-PBSA | Calculated the binding affinity of adefovir diphosphate to the polymerase. | nih.gov |
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For adefovir and its metabolites, methods like Density Functional Theory (DFT) have been used to understand their relative stabilities.
A molecular modeling analysis of adefovir and its metabolites was performed using molecular mechanics, semi-empirical, and DFT calculations. docsdrive.com The geometries of the molecules were optimized to determine their stability, which can be correlated with their potential toxicity. docsdrive.com
Furthermore, the calculation of electrostatic potentials is a critical step in preparing ligands for molecular dynamics simulations. In the study of adefovir's interaction with HBV polymerase, the electrostatic potential of adefovir diphosphate was computed using the Hartree-Fock (HF) method with a 6-31G* basis set. nih.gov The charges were then assigned using the Restrained Electrostatic Potential (RESP) methodology, which is crucial for accurately modeling the electrostatic interactions within the enzyme's binding pocket. nih.gov
Investigations into the structure and dynamics of the prodrug adefovir dipivoxil have been conducted using solid-state NMR and measurements of the chemical shift anisotropy (CSA) tensor. nih.govacs.org While an experimental technique, the CSA parameters provide detailed information about the local electronic environment and molecular conformation at different atomic sites. nih.govacs.org These experimental data are valuable for validating and refining the parameters used in quantum chemical calculations. The study revealed significant variations in the electronic environment across the molecule, particularly in the adenine (B156593) ring and the pivaloyloxymethyl groups, which is influenced by intermolecular and intramolecular hydrogen bonding. nih.govacs.org
Table 2: Computational Methods Used in Electronic Structure Analysis of Adefovir
| Method | Application | Program/Level of Theory | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometries to assess stability. | Spartan '04 | docsdrive.com |
| Hartree-Fock (HF) | Calculation of electrostatic potential for charge assignment. | Gaussian03, HF/6-31G* | nih.gov |
Predictive Modeling of Metabolic Fate and Interactions (e.g., phosphorylation pathways)
While direct computational modeling of the entire phosphorylation pathway of this compound is not extensively detailed in the provided search results, aspects of its metabolic fate and interactions have been investigated. Adefovir is known to be phosphorylated in cells to its active diphosphate form by cellular kinases. nih.gov
Physiologically-based pharmacokinetic (PBPK) models have been developed for adefovir to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These models can help predict drug-drug interactions and the effects of physiological conditions, such as chronic kidney disease, on the drug's pharmacokinetics. researchgate.net
The initial steps of metabolism for the prodrug adefovir dipivoxil involve the rapid cleavage of the pivoxil moieties by esterases to produce adefovir (PMEA). docsdrive.com This is followed by two phosphorylation steps to yield adefovir monophosphate and then the active adefovir diphosphate. docsdrive.com Molecular modeling studies on the stability of adefovir and its metabolites contribute to understanding their relative concentrations and potential for toxicity. docsdrive.com
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | Adefovir, PMEA, ADV |
| Adefovir Diphosphate | ADV-DP |
| Adefovir Monophosphate | ADMP |
| Adefovir Dipivoxil |
Derivatives and Analogues of 7 2 Phosphonomethoxy Ethyl Adenine
Synthesis of Modified N7-Purine Acyclic Nucleosides
The synthesis of N7-purine acyclic nucleosides, including derivatives of 7-[2-(Phosphonomethoxy)ethyl]adenine, presents a significant regioselectivity challenge. Direct alkylation of purine (B94841) bases often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically being the major product. nih.gov Consequently, the development of synthetic methods that favor the formation of the N7 isomer is a key area of research.
One strategy to achieve regioselective N7-alkylation involves the use of protecting groups. For instance, protecting the N9 position of a purine derivative can direct the incoming electrophile to the N7 position. Following the alkylation step, the protecting group is removed to yield the desired N7-substituted product.
Another approach is the direct, regioselective synthesis of N7-isomers under specific reaction conditions. This can involve the use of particular solvents, bases, or catalysts that favor the kinetic product (N7-isomer) over the thermodynamic product (N9-isomer). For example, the reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) has been shown to favor the formation of the N7-alkylated purine. nih.gov
The synthesis of the phosphonomethoxyethyl side chain and its attachment to the N7 position of the purine base is a critical step. A common method involves the base-catalyzed condensation of a suitably protected purine with a precursor molecule that already contains the 2-(phosphonomethoxy)ethyl moiety. This precursor typically has a good leaving group to facilitate the nucleophilic substitution reaction.
Once the 7-[2-(Phosphonomethoxy)ethyl]purine scaffold is assembled, further modifications can be introduced at various positions of the purine ring. For example, starting with a 6-chloropurine (B14466) derivative allows for the subsequent introduction of a variety of substituents at the C6 position through nucleophilic substitution reactions with amines, thiols, or alcohols. This approach provides a versatile route to a wide range of C6-modified N7-purine acyclic nucleosides.
Exploration of Substituent Effects on Biochemical Properties
The biochemical properties of this compound analogues are significantly influenced by the nature and position of substituents on both the purine ring and the acyclic side chain. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of more potent and selective compounds.
Modifications on the Purine Ring:
Substitutions at the C2, C6, and C8 positions of the adenine (B156593) moiety can have a profound impact on the biological activity of N7-PMEA analogues.
C6-Position: Modifications at the C6-amino group of adenine can influence the compound's interaction with target enzymes. For instance, replacing the amino group with other functionalities can alter the hydrogen bonding capabilities and steric profile of the molecule, potentially affecting its binding affinity and substrate specificity.
C2-Position: Introducing substituents at the C2-position can also modulate the electronic properties and steric bulk of the purine ring, which in turn can affect enzymatic recognition.
C8-Position: Modifications at the C8-position can influence the conformation of the molecule around the glycosidic bond (in the case of nucleosides) and can impact interactions with the active site of target enzymes.
The following table summarizes the observed effects of some purine modifications on the activity of acyclic nucleoside phosphonates, providing insights that may be applicable to N7-isomers.
| Modification Position | Substituent | Observed Effect on Activity (General Acyclic Nucleoside Phosphonates) |
| C2 | Amino | Can enhance antiviral activity in some N9-isomers. |
| C6 | Chloro | Can serve as a versatile intermediate for further substitutions. |
| C8 | Bromo, Amino | Can influence the syn/anti conformation, potentially affecting enzyme interactions. nih.gov |
Modifications on the Acyclic Side Chain:
Alterations to the 2-(phosphonomethoxy)ethyl side chain can also significantly impact the biochemical profile of the analogues.
Chain Length: The length of the alkyl chain connecting the purine base to the phosphonate (B1237965) group is critical for activity. Studies on N9-isomers have shown that a two-carbon linker is optimal for potent antiviral activity. nih.gov
Hydroxyl Groups: The presence and position of hydroxyl groups on the side chain can influence the compound's solubility, ability to be phosphorylated, and interaction with viral polymerases.
Fluorination: The introduction of fluorine atoms into the side chain can enhance metabolic stability and alter the electronic properties of the molecule, which may lead to improved biological activity.
Strategies for Enhancing Intracellular Activation or Delivery of N7-Isomers
A significant hurdle for the therapeutic application of acyclic nucleoside phosphonates, including N7-isomers of PMEA, is their poor cell permeability due to the negatively charged phosphonate group at physiological pH. Furthermore, to exert their biological effect, these compounds need to be intracellularly phosphorylated to their active diphosphate (B83284) metabolites. Therefore, strategies to improve their delivery into cells and facilitate their intracellular activation are of paramount importance.
Prodrug Approaches:
One of the most successful strategies to overcome the challenges of poor membrane permeability is the use of prodrugs. This involves masking the negatively charged phosphonate group with lipophilic moieties that can be cleaved off by intracellular enzymes to release the active parent drug.
Alkoxyalkyl Ester Prodrugs: Esterification of the phosphonate with alkoxyalkyl groups, such as hexadecyloxypropyl (HDP) or octadecyloxyethyl (ODE), has been shown to significantly enhance the oral bioavailability and intracellular delivery of acyclic nucleoside phosphonates. These prodrugs are thought to be incorporated into cellular lipid pathways, facilitating their uptake.
Amino Acid Phosphoramidate (B1195095) Prodrugs: Another effective prodrug approach involves the formation of a phosphoramidate linkage between the phosphonate and an amino acid ester. These prodrugs can be actively transported into cells by amino acid transporters and are then intracellularly hydrolyzed to release the active drug.
Cyclic Prodrugs: The formation of a cyclic prodrug, such as a cyclic phosphonate, can also improve cellular penetration.
Targeted Delivery Systems:
In addition to prodrug strategies, the development of targeted delivery systems offers another avenue to enhance the intracellular concentration of N7-PMEA analogues. This could involve encapsulating the drug in nanoparticles or liposomes that are decorated with ligands that bind to specific receptors on the surface of target cells, thereby promoting receptor-mediated endocytosis.
The table below outlines some of the key strategies employed to enhance the intracellular delivery and activation of acyclic nucleoside phosphonates.
| Strategy | Mechanism of Action | Examples of Moieties |
| Prodrugs | Masking the charged phosphonate group to increase lipophilicity and facilitate passive diffusion or active transport across cell membranes. | Alkoxyalkyl esters (e.g., HDP, ODE), Amino acid phosphoramidates, Aryloxy phosphoramidates. |
| Targeted Delivery | Encapsulation in delivery vehicles that target specific cells or tissues. | Liposomes, Nanoparticles, Antibody-drug conjugates. |
Further research is needed to specifically tailor these delivery and activation strategies for the unique structural features of this compound and its derivatives to unlock their full therapeutic potential.
Q & A
Q. What factorial design principles apply to dose-response synergy studies with other antivirals?
- Methodological Answer : Use a 3×3 factorial design to test PMEA with entecavir or lamivudine. Analyze synergy via Chou-Talalay combination indices (CI <1.0 indicates synergy). Replicate experiments across three independent batches to account for biological variability .
Key Considerations for Methodological Rigor
- Theoretical Frameworks : Anchor experiments in virological principles (e.g., delayed chain termination in polymerase inhibition) .
- Data Contradictions : Reconcile divergent results by auditing raw datasets for normalization errors or batch effects .
- Ethical Compliance : Follow biosafety level-2 (BSL-2) protocols for handling viral cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
